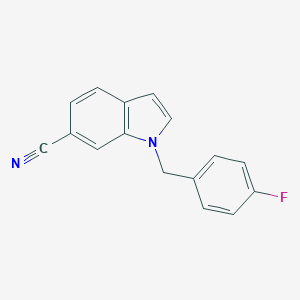
1-(4-fluorobenzyl)-1H-indole-6-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-fluorobenzyl)-1H-indole-6-carbonitrile, also known as 4F-MDMB-BICA, is a synthetic cannabinoid that has gained popularity in the research industry due to its potential for use in the development of new medications. This compound is a potent agonist of the CB1 and CB2 receptors, which are found in the endocannabinoid system of the human body. The purpose of
科学研究应用
1-(4-fluorobenzyl)-1H-indole-6-carbonitrile has been used in scientific research to investigate the role of the endocannabinoid system in various physiological and pathological processes. This compound has been shown to have potential therapeutic applications in the treatment of pain, inflammation, anxiety, and other disorders. It has also been used in studies to understand the effects of synthetic cannabinoids on the brain and behavior.
作用机制
Target of Action
Similar compounds like “[1- (4-fluorobenzyl)cyclobutyl]methyl (1s)-1- [oxo (1h-pyrazol-5-ylamino)acetyl]pentylcarbamate” and “4- (4-fluorobenzyl)piperidine” have been found to target cathepsin k and beta-secretase 1 respectively . These targets play crucial roles in various biological processes.
Mode of Action
It’s known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound may interact with its targets to induce these effects.
Biochemical Pathways
A related compound, 4-fluorobenzyl cyanide (fbcn), has been shown to affect the li+ coordination chemistry, which is crucial for the functioning of lithium-ion batteries . This suggests that “1-(4-fluorobenzyl)-1H-indole-6-carbonitrile” might also influence similar pathways.
Pharmacokinetics
A related compound, adb-fubinaca, has been found to be rapidly and extensively metabolised . The Cmax and AUC increased in proportion to the dose, indicating linear pharmacokinetics of the compound up to a certain dose . This suggests that “1-(4-fluorobenzyl)-1H-indole-6-carbonitrile” might have similar ADME properties.
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that the compound may induce a variety of molecular and cellular effects .
Action Environment
It’s known that the steric hindrance and weak lewis basic center of 4-fluorobenzyl cyanide (fbcn) can influence its action . This suggests that similar environmental factors might also affect the action of “1-(4-fluorobenzyl)-1H-indole-6-carbonitrile”.
实验室实验的优点和局限性
One of the advantages of using 1-(4-fluorobenzyl)-1H-indole-6-carbonitrile in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This compound can be used at low concentrations to achieve significant effects, reducing the amount of compound needed for experiments. However, one limitation of this compound is its potential for off-target effects, as it may interact with other receptors or signaling pathways in the body.
未来方向
There are many potential future directions for research on 1-(4-fluorobenzyl)-1H-indole-6-carbonitrile. One area of interest is the development of new medications based on this compound, which could have therapeutic applications in the treatment of pain, inflammation, and anxiety. Additionally, further studies are needed to understand the effects of this compound on the brain and behavior, as well as its potential for addiction and abuse. Finally, there is a need for more research on the safety and toxicity of this compound, as well as its potential for long-term effects on the body.
合成方法
The synthesis of 1-(4-fluorobenzyl)-1H-indole-6-carbonitrile involves the reaction of 4-fluorobenzyl chloride with 1H-indole-6-carbonitrile in the presence of a base such as potassium carbonate. The resulting compound is then purified through a series of chromatographic techniques to obtain a pure product. This synthesis method has been optimized to produce high yields of 1-(4-fluorobenzyl)-1H-indole-6-carbonitrile with high purity.
属性
IUPAC Name |
1-[(4-fluorophenyl)methyl]indole-6-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2/c17-15-5-2-12(3-6-15)11-19-8-7-14-4-1-13(10-18)9-16(14)19/h1-9H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRRDHUIAHSPHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC3=CC=C(C=C3)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzyl)-1H-indole-6-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

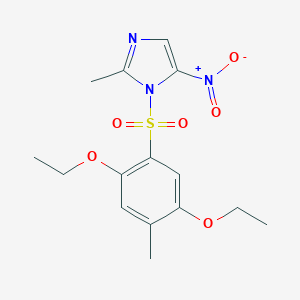

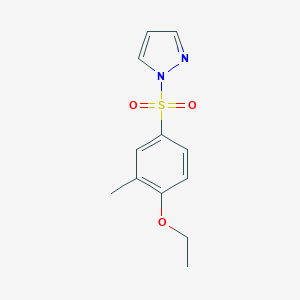



![{[4-Methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(oxolan-2-ylmethyl)amine](/img/structure/B346012.png)

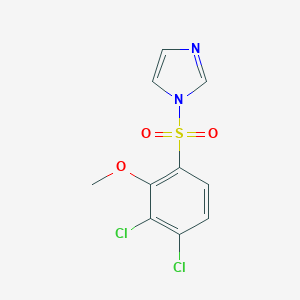
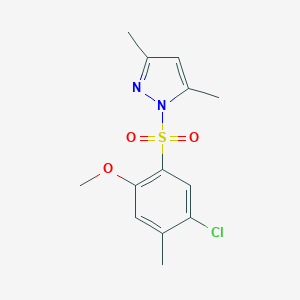
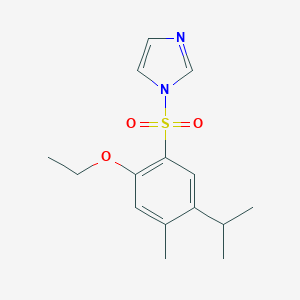
![1-{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}-4-methylimidazole](/img/structure/B346033.png)
![[(3,4-Dichloro-2-methoxyphenyl)sulfonyl][3-(dimethylamino)propyl]amine](/img/structure/B346034.png)
